Cas no 123531-54-4 (6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile)
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
- 6-chloro-Imidazo[1,2-b]pyridazine-3-carbonitrile
- 6-chloroimidazo[1,2-a]pyrazine-3-carbonitrile
- IMidazo[1,2-b]pyridazine-3-carbonitrile,6-chloro-
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- MDL: MFCD11044763
- Inchi: 1S/C7H3ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H
- InChI Key: FIXCBXPQEPYTNT-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NC=C(C#N)N2N=1
Computed Properties
- Exact Mass: 178.00479
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
Experimental Properties
- Density: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.3 g/l) (25 º C),
- PSA: 53.98
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile Pricemore >>
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| Alichem | A029185876-5g |
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
123531-54-4 | 95% | 5g |
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| Chemenu | CM132162-100mg |
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| Chemenu | CM132162-250mg |
6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
123531-54-4 | 95+% | 250mg |
$156 | 2021-08-05 | |
| Chemenu | CM132162-1g |
6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
123531-54-4 | 95+% | 1g |
$326 | 2021-08-05 | |
| Chemenu | CM132162-5g |
6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
123531-54-4 | 95+% | 5g |
$964 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0166-1g |
6-Chloro-imidazo[1,2-b]pyridazine-3-carbonitrile |
123531-54-4 | 97% | 1g |
11702.99CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0166-5g |
6-Chloro-imidazo[1,2-b]pyridazine-3-carbonitrile |
123531-54-4 | 97% | 5g |
41384.47CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0166-500mg |
6-Chloro-imidazo[1,2-b]pyridazine-3-carbonitrile |
123531-54-4 | 97% | 500mg |
6275.51CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852968-1g |
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
123531-54-4 | 95% | 1g |
1,459.80 | 2021-05-17 | |
| Apollo Scientific | OR940590-500mg |
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
123531-54-4 | 95% | 500mg |
£320.00 | 2023-09-01 |
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile Suppliers
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile (CAS No. 123531-54-4)
The compound 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile (CAS No. 123531-54-4) is a heterocyclic aromatic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of imidazo[1,2-b]pyridazines, which are known for their unique electronic properties and structural versatility. The presence of a chlorine atom at the 6-position and a cyano group at the 3-position introduces additional functionalization, making this compound particularly interesting for researchers exploring its applications in drug discovery, electronic materials, and advanced chemical synthesis.
Recent studies have highlighted the importance of imidazo[1,2-b]pyridazines in medicinal chemistry due to their ability to act as scaffolds for bioactive molecules. The 6-chloro substitution pattern in this compound has been shown to enhance its stability and reactivity under certain reaction conditions. Moreover, the cyano group at the 3-position contributes to its polarizability, which is crucial for interactions with biological targets or electronic devices.
One of the most promising areas of research involving 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is its role in the development of new pharmaceutical agents. Scientists have explored its potential as a lead compound for anti-cancer therapies due to its ability to inhibit specific enzymes involved in tumor growth. For instance, recent findings suggest that this compound can modulate the activity of protein kinases, which are key players in cellular signaling pathways.
In addition to its medicinal applications, 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile has also been investigated for its electronic properties. Researchers have reported that this compound exhibits excellent charge transport characteristics, making it a candidate for use in organic semiconductors and optoelectronic devices. Its ability to form stable π-conjugated systems has been leveraged in the design of new materials for flexible electronics and light-emitting diodes (LEDs).
The synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile typically involves multi-step organic reactions that require precise control over reaction conditions. One common approach involves the cyclization of appropriately substituted precursors under high temperature or catalytic conditions. The incorporation of chlorine and cyano groups into the structure is achieved through substitution reactions or directed metallation strategies.
From an environmental standpoint, understanding the fate and transport of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile in natural systems is critical for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, but further research is needed to evaluate its long-term persistence in soil and water environments.
In conclusion, 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile (CAS No. 123531-54-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for both academic research and industrial development. As new insights into its properties continue to emerge, this compound is expected to play an increasingly important role in advancing modern science and technology.
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